Diethylbutylaluminum (CAS 42240-28-8): A Comprehensive Technical Guide on Physicochemical Profiling, Mechanistic Safety, and Handling Protocols
Diethylbutylaluminum (CAS 42240-28-8): A Comprehensive Technical Guide on Physicochemical Profiling, Mechanistic Safety, and Handling Protocols
Executive Summary
As a Senior Application Scientist overseeing organometallic workflows, I frequently encounter the critical intersection of synthetic utility and extreme chemical hazard. Diethylbutylaluminum (often referred to as butyl(diethyl)aluminum) is a highly reactive mixed alkylaluminum compound utilized primarily as a co-catalyst in Ziegler-Natta olefin polymerization and as a specialized alkylating agent in advanced drug development[1].
Unlike standard benchtop reagents, handling mixed alkylaluminums requires a fundamental understanding of their quantum mechanical instability in the presence of atmospheric nucleophiles. This whitepaper synthesizes the physicochemical data, mechanistic hazard causality, and self-validating protocols necessary to safely deploy diethylbutylaluminum in rigorous research environments.
Physicochemical Profiling & Registry Identification
Diethylbutylaluminum is an asymmetric trialkylaluminum. Because pure short-chain alkylaluminums exist as dynamic dimers in equilibrium, they are typically handled as solutions in inert hydrocarbon solvents (e.g., hexane, heptane, or toluene) to mitigate their extreme reactivity[2].
The quantitative data defining this compound is summarized below:
| Property | Value |
| Chemical Name | Diethylbutylaluminum (butyl(diethyl)aluminum) |
| CAS Registry Number | 42240-28-8[3] |
| Molecular Formula | C8H19Al[4] |
| Molecular Weight | 142.22 g/mol [4] |
| Appearance | Colorless liquid (typically supplied in hydrocarbon solvents)[2] |
| GHS Hazard Classification | Pyrophoric Liquid (Cat 1), Water-Reactive (Cat 1), Skin Corrosion (Cat 1B), Aspiration Hazard (Cat 1)[2] |
Mechanistic Toxicology & Pyrophoric Causality
To design a safe experimental system, one must understand the causality of the hazard rather than merely memorizing safety data sheets. The extreme danger of diethylbutylaluminum stems from two distinct mechanistic pathways:
1. Pyrophoricity (Air Reactivity): The aluminum center in diethylbutylaluminum is electron-deficient, possessing a vacant p-orbital that renders it intensely Lewis acidic. When exposed to atmospheric oxygen, the highly polarized Al-C bonds undergo rapid, barrierless exothermic oxidation. This generates aluminum alkoxides and immense thermal energy. The heat immediately ignites the volatile alkyl radicals and hydrocarbon solvent, resulting in spontaneous combustion[5].
2. Violent Hydrolysis (Water Reactivity): The alkyl groups (ethyl and butyl) act as potent nucleophiles. Upon contact with moisture (even tissue moisture in the skin or respiratory tract), they rapidly attack the protons of water. This protonolysis violently cleaves the Al-C bonds, releasing highly flammable alkane gases (ethane and butane). The reaction is highly exothermic, and the resulting heat auto-ignites the released gases, causing an explosive thermal and chemical burn[5].
Because of these mechanisms, standard fire extinguishing media (like water or CO₂) are strictly prohibited; water acts as a reactant, and CO₂ can be reduced violently by the alkylaluminum[2].
Self-Validating Experimental Protocols
A protocol is only robust if it includes built-in validation steps that confirm the integrity of the system before the hazard is introduced. The following Schlenk line cannula transfer protocol is designed as a self-validating system for moving diethylbutylaluminum.
Protocol: Air-Free Cannula Transfer
Causality Focus: We utilize positive pressure rather than vacuum for transfer. Pulling a vacuum on a receiving flask risks drawing atmospheric oxygen into the system if a seal fails. Pushing the liquid with positive inert gas pressure ensures that any leak results in argon escaping, rather than oxygen entering.
Step 1: Apparatus Preparation & Purging Assemble the receiving Schlenk flask with a rubber septum. Cycle the flask through three vacuum/argon backfill cycles. Validation: If the vacuum gauge does not hold at <100 mTorr during the static vacuum phase, the system has a leak and must be re-sealed before proceeding.
Step 2: Positive Pressure Establishment Introduce a slight positive pressure (1-2 psi) of high-purity Argon to the diethylbutylaluminum reagent bottle. Causality: Argon is preferred over Nitrogen for some highly reactive metals, though Nitrogen is generally acceptable for alkylaluminums; Argon's higher density provides a better protective blanket.
Step 3: Cannulation and Purging Insert a stainless-steel cannula through the septum of the reagent bottle, keeping the tip above the liquid level. Allow Argon to flow through the cannula for 30 seconds. Validation: You must feel the gas exiting the free end of the cannula, confirming it is not clogged and is fully purged of air.
Step 4: Fluid Transfer Insert the purged end of the cannula into the receiving flask. Lower the reagent-side tip into the diethylbutylaluminum liquid. The pressure differential will push the liquid into the receiving flask.
Step 5: Cannula Quenching (Critical) Once the transfer is complete, raise the tip above the liquid line to flush the cannula with Argon. Remove the cannula and immediately transfer it to a quenching flask containing anhydrous isopropanol under argon. Causality: Isopropanol is used instead of water because its steric hindrance and lower acidity slow down the protonolysis of the residual Al-C bonds, controlling the exotherm and preventing ignition.
Workflow for the air-free cannula transfer of pyrophoric alkylaluminum reagents.
Emergency Response & Extinguishing Workflow
In the event of a containment failure, rapid decision-making is paramount. Because diethylbutylaluminum is a Category 1 Pyrophoric Liquid, spills will likely ignite instantly upon contact with air[6].
Extinguishing Causality: You must smother the fire using a Class D extinguishing agent (such as Met-L-X powder or completely dry sand)[7]. Why? These agents physically coat the burning material, forming a crust that deprives the highly reactive aluminum center of atmospheric oxygen without providing any nucleophilic protons (like water) or reducible carbon centers (like CO₂) that would otherwise accelerate the explosion[5].
Emergency response decision matrix for pyrophoric alkylaluminum spills.
References
-
ChemIndex - 42240-28-8 | butyl(diethyl)aluminum. Retrieved from:[Link]
- Google Patents (EP0696600A2) - Catalyst and polymerization of olefins (Applications of Diethylbutylaluminum).
-
University of Pittsburgh, Environmental Health & Safety - Pyrophoric Liquid Reagents Safety Guidelines. Retrieved from:[Link]
-
National Research Council / Stanford EHS - LCSS: Trimethylaluminum and Related Organoaluminum Compounds. Retrieved from:[Link]
Sources
- 1. EP0696600A2 - Catalyst and polymerization of olefins - Google Patents [patents.google.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 42240-28-8 | butyl(diethyl)hliník [chemindex.com]
- 4. 42240-28-8 | бутил(диэтил)алюминий [chemindex.com]
- 5. LCSS: TRIMETHYLALUMINUM (AND RELATED ORGANOALUMINUM COMPOUNDS) [web.stanford.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. treatment_01-16-03 [people.umass.edu]
